

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

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Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 132375-02-7) is a specialized heterocyclic building block distinct from its more common isomer, 4-(2-methoxyethyl)morpholine. As a secondary amine substituted at the 2-position, it possesses a unique polarity profile characterized by dual hydrogen-bond donor/acceptor capabilities.

This molecule exhibits amphiphilic behavior: the morpholine ring and ether tail confer water miscibility and solubility in polar organic solvents, while the alkyl backbone allows solubility in select non-polar aromatic solvents. Its solubility is a critical parameter for its use as a scaffold in palladium-catalyzed carboaminations and medicinal chemistry (e.g., kinase inhibitors).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process design.

Structural Analysis[1]

- Core: Morpholine ring (Heterocyclic secondary amine).[1]
- Substituent: 2-Methoxyethyl group attached at the C2 carbon.

- Key Functional Groups:
 - Secondary Amine (N-H): H-bond donor and acceptor. High polarity.
 - Ether Oxygens (C-O-C): Two sites (ring + tail).[2] H-bond acceptors.
 - Alkyl Chain: Moderate lipophilicity.

Computed Properties (Predictive)

Property	Value (Approx.)	Significance
Molecular Formula	C ₇ H ₁₅ NO ₂	Low molecular weight (145.2 g/mol) favors solubility.
Physical State	Liquid	Likely viscous; miscible with other liquid phases.
pKa (Conjugate Acid)	~8.2 – 8.4	Basic; forms water-soluble salts with mineral acids.
LogP (Octanol/Water)	~ -0.3 to 0.1	Low lipophilicity; preference for polar/aqueous phases.
H-Bond Donors	1 (NH)	Critical for solubility in protic solvents.
H-Bond Acceptors	3 (N, O, O)	Facilitates solubility in water and alcohols.[2]

Solubility Landscape

The following data categorizes solvent compatibility based on functional group interactions and standard synthetic workflows (e.g., extraction, chromatography).

A. Polar Protic Solvents (High Solubility)

- Water:Miscible. The molecule forms extensive hydrogen bond networks with water via the amine proton and the two ether oxygens.

- pH Dependency: Solubility increases further in acidic media ($\text{pH} < 7$) due to protonation of the nitrogen (

).

- Methanol / Ethanol: Miscible. Excellent solvents for synthesis and purification.

B. Polar Aprotic Solvents (High Solubility)

- Dimethyl Sulfoxide (DMSO) & DMF: Miscible. Ideal for stock solutions in biological assays.
- Acetonitrile: Soluble. Often used as a solvent in HPLC analysis of this compound.
- Acetone: Soluble.

C. Chlorinated & Ether Solvents (High Solubility)[3]

- Dichloromethane (DCM): Highly Soluble. The primary solvent for extraction from basic aqueous layers.
- Tetrahydrofuran (THF): Soluble. Standard solvent for reactions involving this intermediate (e.g., lithiation or coupling).[2]
- Ethyl Acetate: Soluble. Common eluent for silica gel chromatography (often requires a polar modifier like MeOH or Triethylamine).

D. Non-Polar / Hydrocarbon Solvents (Variable)

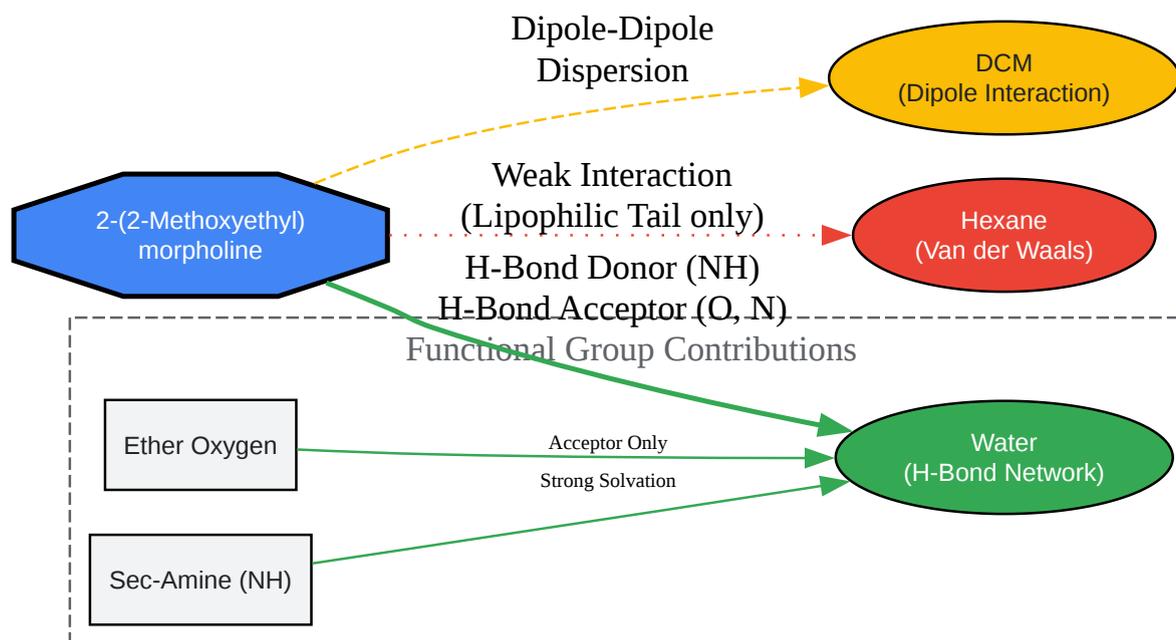
- Toluene: Soluble. Frequently used in high-temperature synthesis or dehydration reactions.
- Hexanes / Heptane: Limited / Partial Solubility. Unlike tertiary amine analogs, the secondary amine's polarity reduces affinity for pure aliphatic hydrocarbons.[2] It may oil out or form a biphasic system at low temperatures.

Summary Table: Solvent Compatibility

Solvent Class	Representative Solvents	Solubility Status	Primary Application
Aqueous	Water, PBS (pH 7.4)	Miscible	Formulation, Work-up
Alcohols	Methanol, Ethanol, IPA	Miscible	Synthesis, Crystallization
Chlorinated	DCM, Chloroform	High	Extraction, Partitioning
Ethers	THF, 1,4-Dioxane, MTBE	High	Reaction Medium
Aromatics	Toluene, Benzene	Good	Reflux, Azeotroping
Aliphatics	Hexane, Pentane	Low/Partial	Precipitation, Washing

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hydrogen bonding network that dictates the solubility of **2-(2-Methoxyethyl)morpholine** in water versus its behavior in non-polar solvents.



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Caption: Solubility mechanism showing the dominant H-bonding interactions in aqueous media vs. weak Van der Waals forces in aliphatics.[2]

Experimental Protocol: Solubility Determination

Since specific solubility limits (g/L) are rarely published for this specific isomer, use this standardized "Visual Titration" protocol to generate internal data.[2]

Protocol: Step-by-Step Solubility Assessment

Objective: Determine the approximate solubility limit in a target solvent at 25°C.

- Preparation:
 - Weigh 10 mg of **2-(2-Methoxyethyl)morpholine** into a clear 4 mL glass vial.
 - Ensure the compound is liquid/oil; if solid (unlikely), crush to fine powder.[2]
- Solvent Addition (Incremental):
 - Add the target solvent in 10 µL aliquots using a micropipette.
 - After each addition, vortex vigorously for 30 seconds.
 - Observe for clarity (solubility) or turbidity/droplets (insolubility).[2]
- Calculation:
 - If 10 mg dissolves in 10 µL
Solubility > 1000 mg/mL (Miscible/Very High).
 - If 10 mg dissolves in 100 µL
Solubility ≈ 100 mg/mL.
 - If 10 mg dissolves in 1 mL
Solubility ≈ 10 mg/mL.

- Verification:
 - For "insoluble" results (turbid after 2 mL), centrifuge the sample.^[2] If a phase separation occurs (oil droplet at bottom), the compound is immiscible.^[2]

Purification Implication

- Extraction: Use DCM or Chloroform (3x extractions) to recover the compound from aqueous basic solutions (pH > 10).
- Salt Formation: To isolate the compound from organic solvents, bubble HCl gas or add HCl/Dioxane.^[2] The hydrochloride salt will likely precipitate from non-polar solvents (Ether/Hexane).

Applications in Synthesis

The solubility profile directly impacts its utility in drug development workflows:

- Pd-Catalyzed Coupling:
 - Solvent: Toluene or Dioxane.
 - Role: The 2-substituted morpholine acts as the nucleophile. Its solubility in toluene ensures homogeneous kinetics at 80-100°C.
- Nucleophilic Substitution (SNAr):
 - Solvent: DMF or DMSO.
 - Role: Reacting with aryl halides.^{[3][4]} High solubility in polar aprotic solvents facilitates rapid reaction rates.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82460, Morpholine, 4-(2-methoxyethyl)- [Isomer Comparison]. Retrieved from [\[Link\]](#)^[2]

- Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines.[2] Journal of the American Chemical Society. (Describing Pd-catalyzed synthesis of 2-substituted morpholines and solvent systems). Retrieved from [[Link](#)]
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Sources

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- To cite this document: BenchChem. [Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(2-Methoxyethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610855#2-2-methoxyethyl-morpholine-solubility-in-organic-solvents>]

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